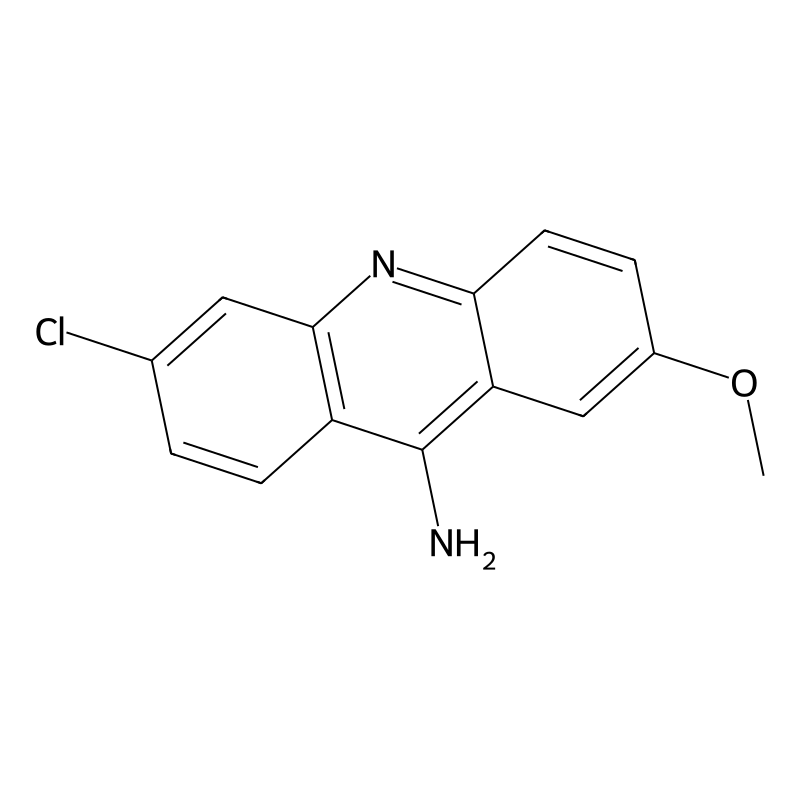

9-Amino-6-chloro-2-methoxyacridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

9-Amino-6-chloro-2-methoxyacridine, also known as ACMA, is a fluorescent compound with the chemical formula C₁₄H₁₁ClN₂O. This compound is characterized by its ability to intercalate into DNA, particularly binding to poly(dA-dT) sequences. It is recognized for its vibrant blue fluorescence, which can be excited using ultraviolet light sources at wavelengths around 419 nm, with emission peaking at approximately 483 nm . ACMA is notable for its cell-permeable properties, allowing it to penetrate cellular membranes and interact with nucleic acids and various cellular components.

The mechanism of action of ACMA depends on the specific application.

- DNA labeling: ACMA intercalates between DNA base pairs, causing a change in the local environment and altering its fluorescence properties. This allows researchers to visualize and quantify DNA in cells and tissues [].

- pH sensing: In acidic environments, a protonation event on the amino group of ACMA likely disrupts the molecule's electronic structure, leading to fluorescence quenching. This allows for the measurement of intracellular pH changes [].

- Acetylcholinesterase inhibition: The mechanism by which ACMA inhibits acetylcholinesterase is not fully understood. However, it is believed to bind to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine [].

The primary chemical reaction involving 9-amino-6-chloro-2-methoxyacridine is its intercalation into DNA. This process involves the insertion of the compound between the base pairs of the DNA helix, which can affect the structure and function of the DNA. The binding dynamics have been studied extensively, revealing that ACMA forms three distinct complexes with DNA, each exhibiting unique binding affinities . Additionally, ACMA's fluorescence properties are influenced by its interactions with different cellular environments, resulting in variations in fluorescence intensity based on pH and membrane potential changes .

9-Amino-6-chloro-2-methoxyacridine exhibits significant biological activity as a fluorescent probe in various biological systems. It has been employed to investigate energy transduction processes in cyanobacteria and other organisms. The compound's fluorescence response can indicate changes in membrane potential and proton gradients, making it useful for studying membrane dynamics and ATPase activity . Furthermore, due to its intercalative nature, ACMA has implications in molecular biology and genetics, particularly in studies related to DNA structure and function.

- Chlorination: Introduction of chlorine at the 6-position of acridine derivatives.

- Methoxylation: Addition of a methoxy group at the 2-position.

- Amination: Incorporation of an amino group at the 9-position through nucleophilic substitution reactions.

These steps may utilize various reagents and conditions tailored to achieve high yields and purity of the final product.

9-Amino-6-chloro-2-methoxyacridine has diverse applications across several fields:

- Fluorescent Probes: Utilized in fluorescence microscopy for studying cellular processes.

- DNA Intercalators: Employed in molecular biology for DNA visualization and analysis.

- Membrane Studies: Used to investigate ion transport and membrane dynamics due to its sensitivity to pH changes .

- Research Tool: Acts as a tool for probing electron transfer mechanisms in photosynthetic organisms .

Interaction studies involving 9-amino-6-chloro-2-methoxyacridine have demonstrated its capability to form complexes with DNA and other biomolecules. Techniques such as absorbance spectroscopy, fluorescence spectroscopy, and circular dichroism have been employed to elucidate these interactions. The compound's ability to quench fluorescence under certain conditions provides insights into membrane integrity and function .

Several compounds exhibit structural or functional similarities to 9-amino-6-chloro-2-methoxyacridine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acridine Orange | Similar backbone | Stronger fluorescence; used as a nucleic acid stain |

| Ethidium Bromide | Intercalator | More potent DNA intercalator; higher toxicity |

| DAPI (4',6-Diamidino-2-phenylindole) | Fluorescent probe | Specific for A-T rich regions; used in microscopy |

Uniqueness of 9-Amino-6-chloro-2-methoxyacridine: Unlike many other acridine derivatives, 9-amino-6-chloro-2-methoxyacridine exhibits selective binding properties towards poly(dA-dT) sequences and demonstrates pH sensitivity that affects its fluorescence characteristics. This makes it particularly valuable in studies requiring precise monitoring of cellular conditions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard